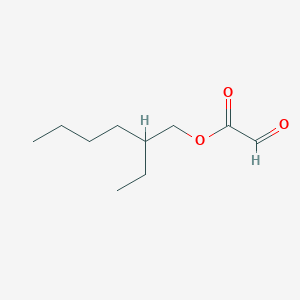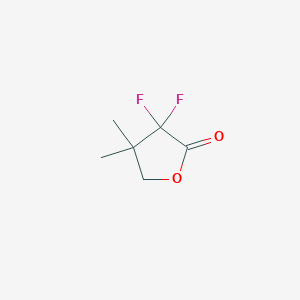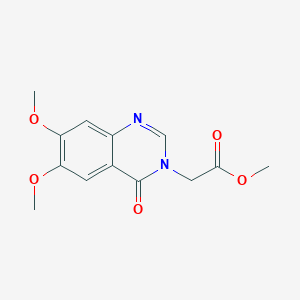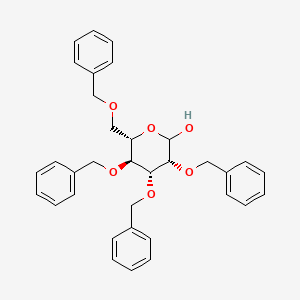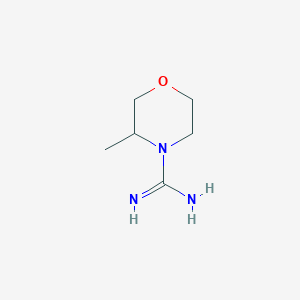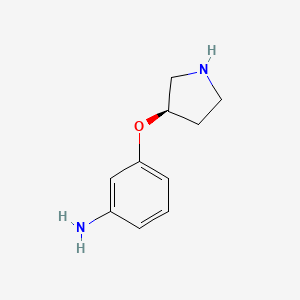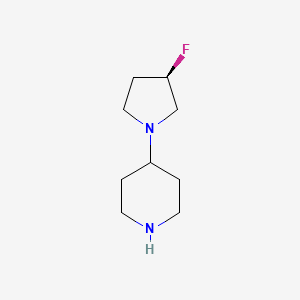
(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(3-Fluoropyrrolidin-1-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further connected to a piperidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves the reaction of 3-fluoropyrrolidine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 3-fluoropyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(3-Fluoropyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicine, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine is explored for its potential therapeutic applications. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products.
Wirkmechanismus
The mechanism of action of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(3-Chloropyrrolidin-1-yl)piperidine
- ®-4-(3-Bromopyrrolidin-1-yl)piperidine
- ®-4-(3-Methylpyrrolidin-1-yl)piperidine
Uniqueness
Compared to similar compounds, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H17FN2 |
|---|---|
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1 |
InChI-Schlüssel |
BVIBYYCIBCALCP-MRVPVSSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1F)C2CCNCC2 |
Kanonische SMILES |
C1CNCCC1N2CCC(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


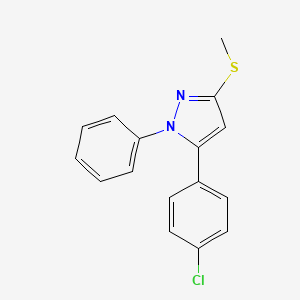
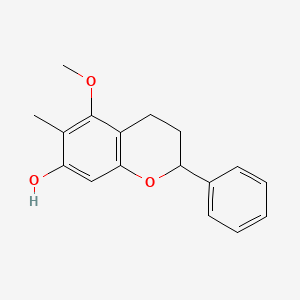
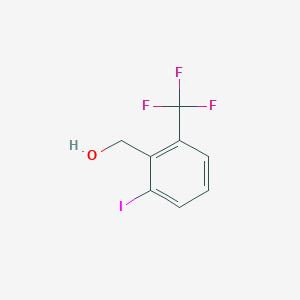
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
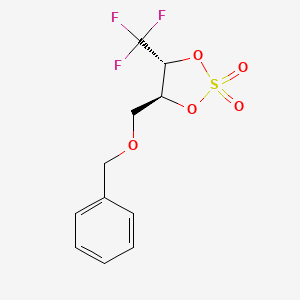
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
